molecular formula C20H14ClN3 B1676881 1-Phthalazinamine, N-(3-chlorophenyl)-4-phenyl- CAS No. 78351-75-4

1-Phthalazinamine, N-(3-chlorophenyl)-4-phenyl-

Cat. No. B1676881
CAS RN: 78351-75-4
M. Wt: 331.8 g/mol
InChI Key: CEHQLKSLMFIHBF-UHFFFAOYSA-N
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Description

The compounds I found are similar to the one you’re asking about, but with some differences in the molecular structure .


Molecular Structure Analysis

The molecular structures of the related compounds vary, with molecular formulas of C20H15ClN4 , C23H16ClN3O , and C25H23ClN4O3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compounds include their molecular formulas and masses .

Scientific Research Applications

Phosphodiesterase Inhibitor

MY-5445 is a specific inhibitor of cyclic GMP phosphodiesterase, selective for PDE5 . It has an IC50 value of 0.5 μM, which indicates its strong inhibitory effect on PDE5 . This property makes it potentially useful in the treatment of diseases where PDE5 plays a crucial role, such as erectile dysfunction and pulmonary arterial hypertension.

Modulator of ABCG2

MY-5445 has been identified as a selective modulator of ABCG2 . ABCG2 is a protein that is known to contribute to multidrug resistance in cancer cells. By inhibiting the drug transport function of ABCG2, MY-5445 can potentiate drug-induced apoptosis in ABCG2-overexpressing multidrug-resistant cancer cells .

Potential Application in Cancer Treatment

Following from its role as a modulator of ABCG2, MY-5445 has potential applications in cancer treatment. It has been found to resensitize ABCG2-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs . This could potentially improve the effectiveness of chemotherapy in patients with multidrug-resistant cancers.

Drug Repurposing

MY-5445 is a prime candidate for drug repurposing. Its known pharmacological properties, such as its role as a PDE5 inhibitor and an ABCG2 modulator, make it a potential therapeutic agent for a variety of diseases .

Research Tool

Due to its specific inhibitory effect on PDE5 and modulatory effect on ABCG2, MY-5445 can be used as a research tool in the study of these proteins and their roles in various biological processes .

Commercial Applications

While MY-5445 has been withdrawn from sale for commercial reasons , its unique properties could make it valuable in the development of new drugs or therapies. Its potential applications in treating erectile dysfunction, pulmonary arterial hypertension, and multidrug-resistant cancers could make it a valuable asset in the pharmaceutical industry.

Mechanism of Action

Target of Action

MY-5445 primarily targets Phosphodiesterase type 5 (PDE5) and ATP-binding cassette (ABC) transporter ABCG2 . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling various types of drugs out of the cells .

Mode of Action

MY-5445 acts as a specific inhibitor of PDE5 , preventing the breakdown of cGMP, which leads to an increase in cGMP levels . This results in smooth muscle relaxation and vasodilation. Additionally, MY-5445 acts as a selective modulator of ABCG2 , inhibiting its drug transport function . This action potentiates the cytotoxicity of certain anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells .

Biochemical Pathways

The inhibition of PDE5 by MY-5445 leads to an increase in cGMP levels, which activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation . On the other hand, the modulation of ABCG2 by MY-5445 affects the efflux of various anticancer drugs, thereby enhancing their cytotoxic effects on multidrug-resistant cancer cells .

Result of Action

The inhibition of PDE5 by MY-5445 can lead to vasodilation and potential therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension . The modulation of ABCG2 can resensitize multidrug-resistant cancer cells to chemotherapeutic drugs, potentially enhancing their efficacy .

properties

IUPAC Name

N-(3-chlorophenyl)-4-phenylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQLKSLMFIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229009
Record name MY 5445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phthalazinamine, N-(3-chlorophenyl)-4-phenyl-

CAS RN

78351-75-4
Record name N-(3-Chlorophenyl)-4-phenyl-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78351-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 5445
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078351754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 5445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenylamino)-4-phenylphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MY-5445
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CSS73B6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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